2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxypyridin-3-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-16-12-9(5-4-8-14-12)13-15-10-6-2-3-7-11(10)17-13/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEVLSRGJATXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with 2-methoxypyridine-3-carbaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free or green chemistry approaches may be employed to reduce environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group on the pyridine ring undergoes oxidation to form hydroxyl derivatives. This transformation is critical for modifying electronic properties or generating intermediates for further functionalization.
Key Example :
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Reagent/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
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Product : 2-(2-Hydroxypyridin-3-yl)-1,3-benzothiazole.
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Mechanism : The methoxy group (-OCH₃) is oxidized to a hydroxyl group (-OH) via radical intermediates.
Nucleophilic Aromatic Substitution
The benzothiazole ring’s electron-deficient nature enables substitution at activated positions (e.g., C5 or C6 if halogenated). While the parent compound lacks halogens, synthetic derivatives with halogens undergo:
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Chlorine Replacement : Amines or thiols substitute chlorine at C6 in halogenated analogs (e.g., 6-chloro derivatives) under basic conditions (K₂CO₃ or NaH) .
Example Protocol :
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Substrate : 6-Chloro-2-(2-methoxypyridin-3-yl)-1,3-benzothiazole.
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Reagent : Piperazine or 4-nitroaniline.
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Product : 6-(Piperazin-1-yl)- or 6-(4-nitroanilino)- derivatives.
Cross-Coupling Reactions
The pyridine or benzothiazole moieties participate in metal-catalyzed couplings to introduce aryl/alkyl groups:
Cyclization Reactions
The benzothiazole scaffold forms fused heterocycles via reactions with bifunctional reagents:
Example :
Functionalization of the Benzothiazole Sulfur
The thiazole sulfur undergoes oxidation or alkylation:
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Oxidation : H₂O₂ or mCPBA converts sulfur to sulfoxide (S=O) or sulfone (O=S=O) .
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Alkylation : Methyl iodide (MeI) introduces methylsulfonyl groups in the presence of K₂CO₃ .
Documented Derivative :
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Structure : 2-[6-(2-Methoxypyridin-3-yl)-1,3-benzothiazol-2-yl]-2-methylsulfonyl-N-(2-sulfamoylethyl)acetamide .
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Application : Bioactive compound with sulfonamide pharmacophores .
Reduction Reactions
While direct reduction of the benzothiazole ring is uncommon, nitro-substituted analogs are reduced to amines:
Mechanistic Insights
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Methoxy Oxidation : Proceeds via radical intermediates, with CrO₃ acting as a one-electron oxidant.
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Nucleophilic Substitution : Base-mediated deprotonation enhances nucleophilic attack at electron-deficient benzothiazole positions .
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Suzuki Coupling : Requires palladium-mediated transmetallation between boronic acids and halogenated substrates .
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Producing hydroxyl derivatives.
- Reduction : Yielding amine derivatives.
- Substitution : Generating various substituted derivatives depending on the nucleophiles used.
Biology
In biological research, 2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole has been investigated for its potential as:
- Enzyme Inhibitor : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and catalytic activity. For instance, it has shown potential as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which is crucial in cancer cell signaling pathways .
- Receptor Modulator : It may interact with cell surface receptors, altering signal transduction pathways and influencing cellular responses.
Medicine
The therapeutic potential of this compound has been explored extensively:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The mechanism involves the inhibition of critical pathways like mTORC1, which is involved in cell growth and proliferation .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation through modulation of inflammatory pathways .
Case Studies
Several studies highlight the effectiveness of this compound derivatives:
Mechanism of Action
The mechanism of action of 2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole, it is compared to structurally related benzothiazole derivatives (Table 1). Key differences in substituents, synthesis, and bioactivity are highlighted below.
Table 1: Comparison of this compound with Analogous Compounds
Key Structural and Functional Differences
Substituent Effects on Reactivity and Bioactivity :
- The methoxy group in this compound likely enhances electron density on the pyridine ring, improving interactions with hydrophobic enzyme pockets compared to unsubstituted pyridinyl analogs . In contrast, sulfonyl groups (e.g., 2-(methylsulfonyl)-1,3-benzothiazole) increase electrophilicity, enabling covalent interactions with nucleophilic residues in target proteins .
- Halogenated derivatives (e.g., 9c with a bromophenyl group) exhibit enhanced binding in docking studies due to halogen bonding with biomolecular targets .
Synthetic Accessibility :
- Microwave-assisted synthesis (e.g., for 2-(pyridin-3-yl)-1,3-benzothiazole) reduces reaction times and improves yields compared to traditional methods .
- Multi-step protocols for triazole-acetamide derivatives (e.g., 9c) involve complex purification steps, limiting scalability .
Biological Activity Profiles :
- Anticancer Activity : 2-(Methylsulfonyl)-1,3-benzothiazole inhibits RNA/DNA synthesis , whereas this compound’s mechanism remains underexplored but may involve kinase or protease inhibition due to its heteroaromatic framework .
- Antimicrobial Activity : Compounds with triazole-acetamide side chains (e.g., 9c) show broad-spectrum activity, likely due to membrane disruption or enzyme inhibition .
Physicochemical Properties: The methoxy group improves aqueous solubility compared to nonpolar substituents (e.g., bromophenyl in 9c), which may enhance bioavailability . Sulfonamide derivatives exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation .
Biological Activity
2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neuroprotection. This article explores the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, highlighting its potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxypyridine with benzothiazole derivatives under controlled conditions. Various methodologies have been reported, including microwave-assisted synthesis and conventional heating techniques, which optimize yield and purity.
Anticancer Properties
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound were evaluated for their effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay revealed that these compounds could inhibit cell proliferation effectively:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A431 | 5.6 |
| This compound | A549 | 4.8 |
These results indicate that the compound has a promising profile as an anticancer agent.
The mechanisms by which this compound exerts its anticancer effects include:
- Inhibition of Cell Cycle Progression : Flow cytometry studies showed that treatment with this compound leads to G0/G1 phase arrest in cancer cells.
- Induction of Apoptosis : The compound was found to increase the expression of pro-apoptotic markers while decreasing anti-apoptotic proteins, suggesting a mechanism involving apoptosis induction.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines treated with this compound.
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is highly dependent on their structural features. Modifications at various positions on the benzothiazole ring can enhance or diminish biological activity. For example:
- Substituents on the pyridine ring significantly influence the potency against cancer cell lines.
- The presence of electron-withdrawing or electron-donating groups can alter the compound's interaction with target proteins.
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives in preclinical models:
- Study on Gastric Cancer : A series of benzothiazole compounds were tested for their ability to inhibit TRPC6 channels implicated in gastric cancer progression. The study found that certain derivatives exhibited IC50 values below 10 μM against gastric cancer cell lines.
- Neuroprotective Effects : In animal models of neurodegenerative diseases, compounds similar to this compound demonstrated protective effects against oxidative stress and neuronal injury.
Q & A
Q. What are the common synthetic routes for 2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves condensation reactions between substituted pyridine and benzothiazole precursors. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization .
- Catalysts : Copper(I) iodide or palladium catalysts facilitate cross-coupling reactions, as seen in analogous benzothiazole derivatives .
- Temperature Control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Characterization : Post-synthesis, compounds are validated via melting points, IR (C=N stretch ~1600 cm⁻¹), and NMR (aromatic proton integration) .
Q. Example Table: Characterization Data for Analogous Compounds
| Compound | Melting Point (°C) | IR (C=N, cm⁻¹) | (δ, ppm) | Yield (%) |
|---|---|---|---|---|
| 9a (Benzothiazole analog) | 198–200 | 1598 | 7.2–8.1 (m, aromatic) | 72 |
| 9c (Fluorophenyl analog) | 205–207 | 1602 | 7.5–8.3 (m, aromatic) | 68 |
| Adapted from |
Q. How are structural and purity parameters validated for this compound derivatives?
Methodological Answer:
- Elemental Analysis : Calculated vs. experimental C, H, N, S content ensures stoichiometric accuracy (e.g., ±0.3% deviation) .
- Spectroscopy :
- Chromatography : HPLC with UV detection monitors purity (>95% by area) .
Advanced Research Questions
Q. How can computational docking studies guide the design of this compound derivatives for biological targets?
Methodological Answer:
- Docking Protocols : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. For example, the benzothiazole core aligns with hydrophobic pockets in HIV-1 protease (binding energy ≤ −8.0 kcal/mol) .
- Key Interactions :
- Validation : Overlay docking poses with X-ray structures (RMSD ≤ 1.5 Å) .
Q. What strategies resolve contradictory data between elemental analysis and spectroscopic results in benzothiazole derivatives?
Methodological Answer:
- Recrystallization : Purify compounds to remove solvent or unreacted precursors affecting elemental ratios .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ with <2 ppm error) .
- Thermogravimetric Analysis (TGA) : Detect hydrated or solvated forms altering elemental composition .
Example : In , recrystallization from ethanol adjusted C% from 64.2 (crude) to 65.1 (theoretical 65.3) .
Q. How does microwave-assisted synthesis improve the efficiency of benzothiazole derivatives compared to conventional methods?
Methodological Answer:
- Reduced Reaction Time : Microwave irradiation (100–150°C) completes cyclization in 10–15 min vs. 6–8 hours conventionally .
- Enhanced Selectivity : Controlled heating minimizes side products (e.g., over-oxidized sulfoxides) .
- Scalability : Demonstrated for 2-cyanomethyl-1,3-benzothiazole derivatives with yields >80% .
Q. What crystallographic insights inform the structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Dihedral Angles : Smaller angles between pyridyl and benzothiazole rings (e.g., 6.5° in molecule A vs. 34° in molecule B) correlate with enhanced planar stacking in active sites .
- Intermolecular Interactions : Weak π-π stacking (centroid distance ~3.7 Å) stabilizes crystal packing, influencing solubility .
- Substituent Effects : Electron-withdrawing groups (e.g., -F, -Br) increase dipole moments, improving binding to polar residues .
Q. How are regioselectivity challenges addressed during the functionalization of the benzothiazole core?
Methodological Answer:
- Directing Groups : Methoxy at pyridyl C2 directs electrophilic substitution to C5/C6 positions .
- Protection-Deprotection : Temporary silylation of thiazole nitrogen prevents undesired alkylation .
- Cross-Coupling : Suzuki-Miyaura reactions selectively introduce aryl groups at C2 using Pd(OAc)₂/XPhos catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
